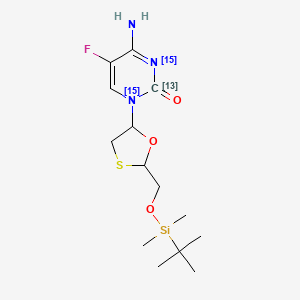

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2

Vue d'ensemble

Description

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 is a complex organic compound that features a unique combination of functional groups, including an amino group, a silyl ether, and a fluorinated pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, particularly at the silyl ether and amino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Antiviral Activity

One of the primary applications of this compound is its role as an antiviral agent. It is structurally related to nucleosides that inhibit viral replication. The presence of the fluorine atom enhances its efficacy against various viral strains, including HIV and Hepatitis B virus. Studies have shown that modifications such as the tert-butyldimethylsilyloxy group improve the compound's pharmacokinetic properties, making it more effective in clinical settings .

Research in Nucleoside Analogues

This compound serves as a valuable model for studying nucleoside metabolism and the mechanisms of action of antiviral drugs. Its isotopic labeling with carbon-13 and nitrogen-15 allows for advanced analytical techniques such as NMR spectroscopy and mass spectrometry to trace metabolic pathways in vivo. This capability is crucial for understanding drug interactions and the development of new therapeutic agents .

Case Study 1: HIV Inhibition

In a study published in Antiviral Research, researchers evaluated the efficacy of 4-Amino-1-((2R,5S)-2-(tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one against HIV strains. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. The study highlighted the importance of structural modifications in enhancing antiviral potency .

Case Study 2: Pharmacokinetics

Another study focused on the pharmacokinetics of this compound in animal models. Researchers utilized its isotopic forms to track absorption, distribution, metabolism, and excretion (ADME). The findings revealed that the compound exhibited favorable absorption rates and a prolonged half-life, suggesting its potential for once-daily dosing regimens in therapeutic applications .

Mécanisme D'action

The mechanism of action of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-5-iodo-pyrimidin-2-one

- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

The uniqueness of 4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one-13C,15N2 lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Activité Biologique

Overview

4-Amino-1-((2R,5S)-2-((tert-butyldimethylsilyloxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one, commonly referred to as Emtricitabine (with isotopic labeling), is a nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV and chronic hepatitis B. This compound has garnered attention for its unique structural features and biological properties, particularly its efficacy against viral replication.

- Molecular Formula : C14H24FN3O3SSi

- Molecular Weight : 361.51 g/mol

- CAS Number : 1365246-84-9

- Boiling Point : 420.9 ± 55.0 °C (Predicted)

- Solubility : Soluble in ethyl acetate and tetrahydrofuran

Emtricitabine functions by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of retroviruses such as HIV. By mimicking the natural nucleosides used in DNA synthesis, it effectively terminates the viral DNA chain during replication, leading to a decrease in viral load.

Antiviral Efficacy

-

HIV Treatment :

- Emtricitabine has shown significant antiviral activity against HIV-1 and HIV-2 strains. Clinical studies demonstrate that it can reduce viral load to undetectable levels when used in combination therapy.

- A study indicated that patients receiving Emtricitabine along with other antiretroviral agents experienced a greater than 90% reduction in viral load after 48 weeks of treatment .

- Hepatitis B Treatment :

Pharmacokinetics

Emtricitabine exhibits favorable pharmacokinetic properties:

- Absorption : Rapidly absorbed after oral administration.

- Half-life : Approximately 10 hours, allowing for once-daily dosing.

- Distribution : Widely distributed in body tissues, including lymphatic tissues.

Clinical Trials

- Study on HIV Patients :

- Combination Therapy for Hepatitis B :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24FN3O3SSi/c1-14(2,3)23(4,5)20-7-11-21-10(8-22-11)18-6-9(15)12(16)17-13(18)19/h6,10-11H,7-8H2,1-5H3,(H2,16,17,19)/i13+1,17+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAVJQRKDBGTSP-SMBPYGJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC1OC(CS1)[15N]2C=C(C(=[15N][13C]2=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24FN3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.